

Preparing and Utilizing ACTH (1-14) TFA Stock Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acth (1-14) tfa*

Cat. No.: *B15615902*

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This document provides detailed application notes and protocols for the preparation and use of Adrenocorticotrophic Hormone (1-14) Trifluoroacetate salt (**ACTH (1-14) TFA**) stock solutions in a research setting. ACTH (1-14) is a synthetic peptide fragment of the endogenous 39-amino acid hormone ACTH and is a valuable tool for studying the regulation of steroidogenesis and the activation of melanocortin receptors.

Physicochemical and Biological Properties

ACTH (1-14) TFA is the N-terminal fragment of ACTH, which is crucial for its biological activity. It regulates the production of cortisol and androgens by interacting with melanocortin receptors. [1] The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, ensuring stability and solubility.

Property	Value	Reference
Molecular Formula	C ₇₉ H ₁₁₀ F ₃ N ₂₁ O ₂₂ S	[2]
Molecular Weight	1794.90 g/mol	[2]
Amino Acid Sequence	Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly	[2]
Appearance	White to off-white solid	[2]
Purity	Typically >98% (as determined by HPLC)	[2]
Solubility	Soluble in water (up to 100 mg/mL) and PBS (up to 25 mg/mL). Ultrasonic treatment may be required for complete dissolution.	[2][3]
Storage (Powder)	Store at -20°C for up to 1 year or at -80°C for up to 2 years. Keep sealed and protected from moisture.	[2][4]
Storage (Stock Solution)	Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ACTH (1-14) TFA Stock Solution

This protocol describes the preparation of a 10 mM stock solution in sterile water.

Materials:

- **ACTH (1-14) TFA** powder

- Sterile, nuclease-free water
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Ultrasonic water bath

Procedure:

- Pre-weighing Preparation: Before opening, allow the vial of **ACTH (1-14) TFA** powder to equilibrate to room temperature to prevent condensation.
- Weighing: Accurately weigh out the desired amount of peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.795 mg of **ACTH (1-14) TFA**.
- Reconstitution:
 - Add the appropriate volume of sterile water to the vial containing the peptide. For 1.795 mg, add 1 mL of water.
 - Gently vortex the tube to dissolve the peptide.
 - If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.
- Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it is advisable to sterilize it by passing it through a 0.22 μm syringe filter into a sterile tube.[\[1\]](#)
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
 - Label the tubes clearly with the peptide name, concentration, date, and storage temperature.

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[2] Avoid repeated freeze-thaw cycles.

Stock Solution Preparation Calculator:

Desired Concentration	Mass of ACTH (1-14) TFA for 1 mL
1 mM	1.795 mg
5 mM	8.975 mg
10 mM	17.95 mg

Protocol 2: In Vitro Cortisol Secretion Assay using H295R Cells

This protocol provides a general guideline for stimulating cortisol secretion from the human adrenocortical carcinoma cell line, H295R, using **ACTH (1-14) TFA**.

Materials:

- H295R cells
- Complete cell culture medium (e.g., DMEM/F-12 supplemented with serum and antibiotics)
- Serum-free cell culture medium
- **ACTH (1-14) TFA** stock solution (prepared as in Protocol 1)
- Phosphate-Buffered Saline (PBS)
- 24-well or 48-well cell culture plates
- Cortisol ELISA kit or other cortisol detection assay
- Cell lysis buffer and protein assay reagents (for normalization)

Procedure:

- **Cell Seeding:** Seed H295R cells into a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- **Serum Starvation:** Once the cells reach confluency, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate the cells for 12-24 hours.
- **Preparation of Working Solutions:** Prepare serial dilutions of **ACTH (1-14) TFA** from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 μ M). Include a vehicle control (serum-free medium only).
- **Cell Stimulation:**
 - Aspirate the serum-free medium from the cells.
 - Add the prepared working solutions of **ACTH (1-14) TFA** or vehicle control to the respective wells.
 - Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2, 4, 8, or 24 hours).
- **Supernatant Collection:** After the incubation period, carefully collect the cell culture supernatant from each well into clean microcentrifuge tubes. The supernatant contains the secreted cortisol.
- **Cortisol Measurement:**
 - Quantify the cortisol concentration in the collected supernatants using a cortisol ELISA kit, following the manufacturer's instructions.
 - Alternatively, other methods such as LC-MS/MS can be used for cortisol quantification.
- **Data Normalization (Optional but Recommended):**
 - After collecting the supernatant, wash the cells with PBS and lyse them using a suitable lysis buffer.

- Determine the total protein concentration in each well using a protein assay (e.g., BCA assay).
- Normalize the measured cortisol concentrations to the total protein content in each well to account for any variations in cell number.
- Data Analysis: Plot the cortisol concentration as a function of the **ACTH (1-14) TFA** concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation

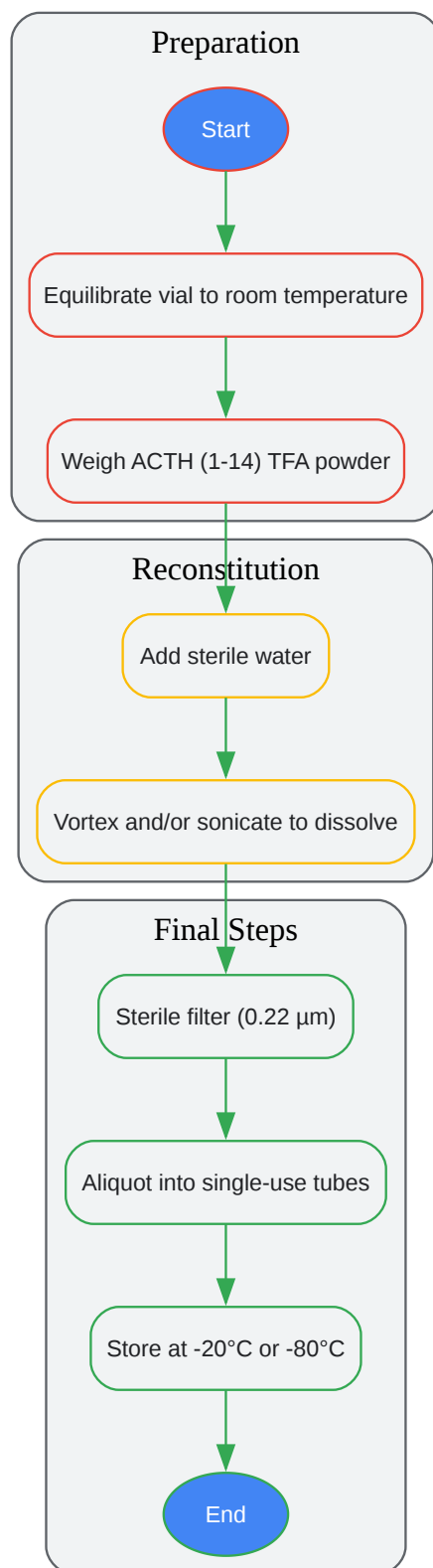
The biological activity of ACTH (1-14) can be compared to the full-length ACTH (1-39) and other melanocortin peptides. While ACTH (1-14) contains the core sequence for receptor binding, its potency can be lower than the full-length hormone.

Peptide	Receptor	Bioactivity (EC ₅₀ , nM)	Reference
ACTH (1-24)	hMC2R	~1.45	[5]
ACTH (1-16)	hMC2R	~165	[5]
ACTH (1-15)	hMC2R	~1450	[5]
ACTH (1-14)	hMC2R	No observable activity	[5][6]
α-MSH	mMC1R, mMC3R, mMC4R, mMC5R	Nanomolar potency	[5]
ACTH (1-24)	mMC1R, mMC3R, mMC4R, mMC5R	Nanomolar potency	[5]

Note: The bioactivity of ACTH fragments can vary depending on the assay system and cell type used. A study by Li et al. (2005) reported that ACTH (1-14) was unable to bind to MC2R.[6] More recent research by Dan-Hsuan et al. (2024) also found no observable activity of ACTH (1-14) at the MC2R.[5]

Visualizations

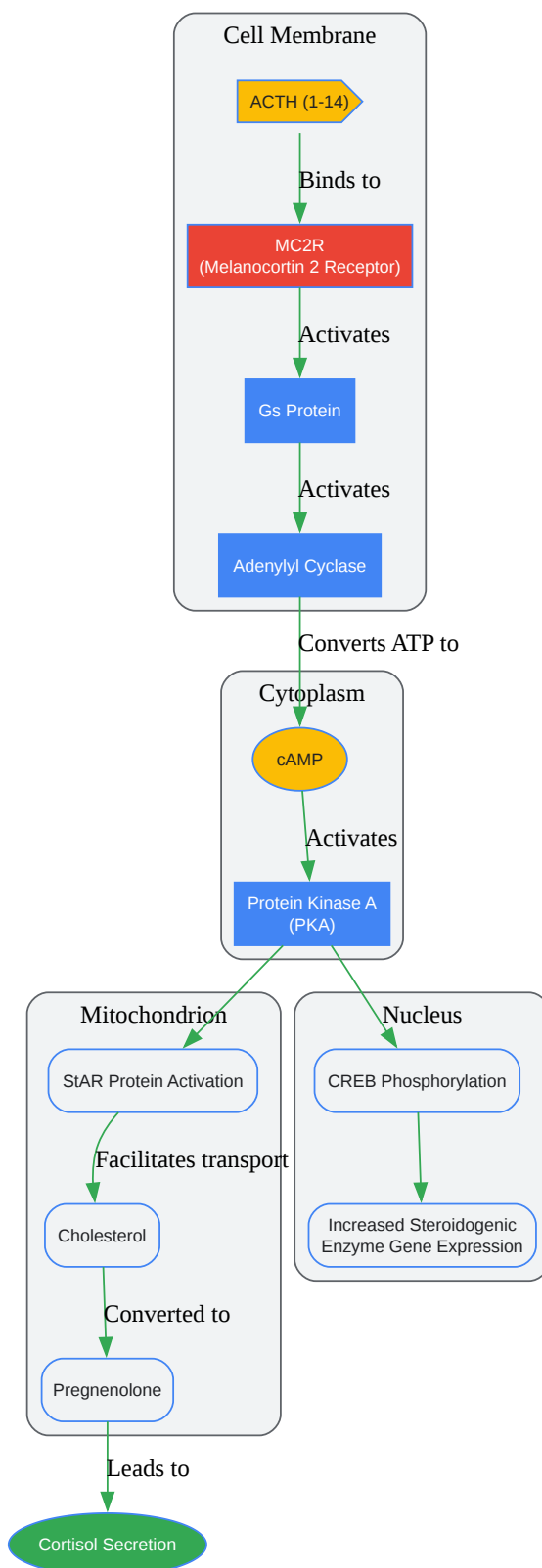
Experimental Workflow: Stock Solution Preparation



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Caption: Workflow for preparing **ACTH (1-14)** TFA stock solution.

Signaling Pathway: ACTH Action in Adrenocortical Cells



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Caption: ACTH signaling pathway in adrenal steroidogenesis.

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